Indomethacin Acyl-beta-D-glucuronide
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Overview
Description
Indomethacin Acyl-beta-D-glucuronide is a glucuronide metabolite of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) commonly used to reduce inflammation, pain, and fever. This compound is formed through the process of glucuronidation, which is a major metabolic pathway for many drugs and xenobiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indomethacin Acyl-beta-D-glucuronide can be synthesized through the reaction of Indomethacin with glucuronic acid in the presence of a suitable catalyst. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the formation of the glucuronide conjugate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with controlled temperature and pH conditions to ensure the efficient formation of the glucuronide conjugate. The process involves the use of purified Indomethacin and glucuronic acid, along with the necessary catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: Indomethacin Acyl-beta-D-glucuronide primarily undergoes glucuronidation reactions, where it is conjugated with glucuronic acid. This reaction is essential for the metabolism and elimination of Indomethacin from the body.
Common Reagents and Conditions: The glucuronidation reaction typically requires a strong base, such as sodium hydroxide, and a suitable solvent, such as water or an organic solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the glucuronide conjugate.
Major Products Formed: The major product of the glucuronidation reaction is this compound, which is then excreted from the body through the urine.
Scientific Research Applications
Indomethacin Acyl-beta-D-glucuronide has several scientific research applications, including its use in the study of drug metabolism, pharmacokinetics, and toxicology. It is also used in the development of new therapeutic agents and the investigation of drug-drug interactions. Additionally, this compound is utilized in the study of enzyme activity and the regulation of metabolic pathways.
Mechanism of Action
The mechanism by which Indomethacin Acyl-beta-D-glucuronide exerts its effects involves its role as a metabolite of Indomethacin. Indomethacin itself works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, substances that cause inflammation, pain, and fever. The glucuronide conjugate is formed as part of the body's process to eliminate Indomethacin, and it may also have its own biological activity.
Molecular Targets and Pathways Involved: The primary molecular target of Indomethacin is the COX enzyme, and the glucuronide conjugate may interact with other enzymes and receptors involved in the metabolism and elimination of the drug.
Comparison with Similar Compounds
Estradiol-17-glucuronide
Paracetamol Acyl-beta-D-glucuronide
Ibuprofen Acyl-beta-D-glucuronide
Properties
IUPAC Name |
(3R,4R,5R,6R)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21-,22?,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWEVBGELGABM-KFELBOHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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